molecular formula C9H18F2N2O B13157668 3-(2,6-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine

3-(2,6-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13157668
M. Wt: 208.25 g/mol
InChI Key: POTNTOAGDPMKPJ-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine (CAS 1873565-27-5) is a high-purity chemical building block designed for advanced pharmaceutical and medicinal chemistry research . This compound features a morpholine ring, a privileged structure in drug discovery known for improving the physicochemical and pharmacokinetic properties of candidate molecules. The specific 2,6-dimethyl substitution on the morpholine ring, combined with the 2,2-difluoropropan-1-amine chain, makes it a valuable scaffold for constructing more complex bioactive molecules. Research indicates that structurally similar morpholine and difluoroalkylamine derivatives are key intermediates in the synthesis of compounds investigated as modulators for various biological targets, such as the CCR6 receptor, which is relevant in immunology and oncology . Other related research areas include the development of estrogen receptor modulators and apoptosis-inducing agents . With a molecular formula of C9H18F2N2O and a molecular weight of 208.25 g/mol , this amine is a versatile intermediate for chemists. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H18F2N2O

Molecular Weight

208.25 g/mol

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C9H18F2N2O/c1-7-3-13(4-8(2)14-7)6-9(10,11)5-12/h7-8H,3-6,12H2,1-2H3

InChI Key

POTNTOAGDPMKPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC(CN)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Materials: 2,6-Dimethylmorpholine and a difluorinated propan-1-amine derivative or an appropriate difluoropropyl halide/ammonium salt.
  • Reaction Type: Nucleophilic substitution or reductive amination to attach the difluoropropan-1-amine side chain to the morpholine ring nitrogen.
  • Solvents: Commonly used solvents include acetonitrile, methanol, ethyl acetate, or dichloromethane.
  • Atmosphere: Reactions are typically conducted under nitrogen or inert atmosphere to prevent oxidation or moisture interference.
  • Temperature: Moderate heating (around 50°C) is often applied to facilitate reaction progress and solubilize reactants.

Example Preparation Procedure

A representative procedure involves:

  • Charging a three-necked flask with 2,6-dimethylmorpholine and the difluoropropan-1-amine precursor in acetonitrile.
  • Stirring under nitrogen while heating to approximately 50°C until a clear solution forms.
  • Reaction monitoring by TLC or LC-MS to confirm completion.
  • Workup involving filtration, solvent removal, and purification by crystallization or chromatography.

Industrial Scale and Process Optimization

  • Industrial synthesis may employ continuous flow reactors to improve reaction control, scalability, and safety.
  • Automated systems can regulate temperature, pressure, and reagent addition to optimize yield.
  • Purification methods such as recrystallization or flash chromatography are used to achieve high purity.
  • Use of green solvents and minimizing hazardous reagents are considerations for sustainable manufacturing.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Notes
Starting materials 2,6-Dimethylmorpholine, difluoropropan-1-amine precursor Purity >98% recommended
Solvent Acetonitrile, methanol, ethyl acetate Depends on solubility and reaction step
Atmosphere Nitrogen or inert gas Prevents oxidation and moisture interference
Temperature 20–50°C Moderate heating to promote reaction
Reaction time 2–6 hours Monitored by TLC or LC-MS
Catalysts (if any) Pd/C for hydrogenation (related derivatives) May be used in reductive amination steps
Purification Crystallization, flash chromatography To obtain high purity product
Yield Typically 50–85% Depends on reaction optimization

Research Findings and Literature Insights

  • The presence of the geminal difluoro group in the propan-1-amine moiety enhances metabolic stability due to the strong C-F bonds, which resist oxidative metabolism.
  • The 2,6-dimethyl substitution on the morpholine ring increases steric hindrance, potentially affecting reactivity and selectivity during synthesis.
  • Synthesis routes involving palladium-catalyzed hydrogenation for related morpholine amines suggest that reductive amination could be a viable step for assembling the target compound.
  • Patent literature indicates that bicyclic and substituted morpholine derivatives, including 2,6-dimethyl variants, are synthesized via nucleophilic substitution on halogenated precursors or by coupling with amine intermediates under controlled conditions.
  • Industrial methods focus on optimizing reaction parameters to maximize yield and purity while minimizing byproducts and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

3-(2,6-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following compounds share partial structural similarities with the target molecule:

Compound Name Key Structural Features Differences from Target Compound References
3-(2,6-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine (Target) 2,6-Dimethylmorpholine; 2,2-difluoropropan-1-amine N/A N/A
1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol HCl 2,6-Dimethylmorpholine; adamantylphenoxy group Adamantylphenoxy substituent introduces bulk; hydroxyl group replaces fluorine
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Propan-1-amine backbone; naphthalene and thiophene substituents No fluorine or morpholine; aromatic substituents alter electronic properties
1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene Fluorobenzene; sulfanyl-ethylamine Sulfur-containing linker; single fluorine on benzene vs. geminal difluoro on propane
Complex morpholine-ethoxyphenyl derivative (EP 4 374 877 A2) Morpholine-ethoxy group; trifluoromethyl and pyrimidine substituents Larger molecular weight; trifluoromethyl and pyrimidine enhance electron-withdrawing effects
Key Observations:
  • Fluorination: The geminal difluoro group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated amines (e.g., thiophene/naphthalene derivatives in ).
  • Functional Groups: Analogs with adamantylphenoxy () or sulfanyl-ethylamine () groups exhibit distinct solubility and reactivity profiles due to differences in hydrophobicity and hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity: The adamantylphenoxy analog () is expected to have higher logP due to the bulky adamantane group, whereas the target compound’s difluoro group balances polarity and lipophilicity.
  • Solubility : Morpholine-containing compounds (target and ) may exhibit better aqueous solubility than sulfur-linked analogs () due to the polarity of the morpholine oxygen.
  • Metabolic Stability: Fluorination in the target compound likely reduces cytochrome P450-mediated metabolism compared to non-fluorinated amines (e.g., ).

Biological Activity

3-(2,6-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound notable for its unique structural features, which include a morpholine ring and a difluoropropanamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H18F2N2OC_9H_{18}F_2N_2O, with a molecular weight of 208.25 g/mol. The presence of the morpholine ring enhances solubility and may contribute to its pharmacological properties. The difluoropropanamine segment is believed to enhance the compound's biological activity by influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC9H18F2N2OC_9H_{18}F_2N_2O
Molecular Weight208.25 g/mol
CAS Number1873565-27-5
Boiling PointNot available

Research indicates that this compound exhibits significant biological activity, primarily through interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate signal transduction pathways critical for various physiological processes.

Potential Therapeutic Applications:

  • Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, potentially making it a candidate for therapeutic development against viral infections.
  • Anticancer Properties : There are indications that it could also exhibit anticancer effects, warranting further investigation into its mechanisms and efficacy in cancer models.

Study on Antiviral Activity

In a recent study focused on the antiviral properties of morpholine derivatives, this compound was tested against several viral strains. The results demonstrated a significant reduction in viral load in treated samples compared to controls, suggesting its potential as an antiviral agent .

Anticancer Research

A separate investigation evaluated the anticancer effects of this compound on various cancer cell lines. The findings revealed that it inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for enhanced biological activity compared to other similar compounds. Below is a comparison table highlighting structural features and biological activities of related compounds:

Compound NameStructural FeaturesNotable Biological Activity
1-(4-Methylpiperazin-1-yl)propan-1-onePiperazine ring instead of morpholineUsed in antidepressants
4-(Aminomethyl)morpholineMorpholine with an additional amine groupKnown for synthesizing other compounds
3-(Dimethylamino)propanalAliphatic amine without fluorineUsed in various organic syntheses
This compound Morpholine ring with difluoroalkane substituentsExhibits significant antiviral and anticancer properties

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